molecular formula C20H19N3O2S B15283254 N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B15283254
M. Wt: 365.5 g/mol
InChI Key: XEMSJIYTLLSFGG-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are reasonably mild, and the process yields the desired product in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, modulating biological processes at the molecular level. The exact pathways and targets are still under investigation, but it is believed to interact with GABA receptors and other neurotransmitter systems .

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H19N3O2S/c1-13-6-4-8-18-22-19(17-7-5-11-26-17)20(23(13)18)21-15-12-14(24-2)9-10-16(15)25-3/h4-12,21H,1-3H3

InChI Key

XEMSJIYTLLSFGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=C(C=CC(=C3)OC)OC)C4=CC=CS4

Origin of Product

United States

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